molecular formula C8H10ClFN2 B15388348 2-(2-Chloro-3-fluoropyridin-4-yl)propan-2-amine

2-(2-Chloro-3-fluoropyridin-4-yl)propan-2-amine

Cat. No.: B15388348
M. Wt: 188.63 g/mol
InChI Key: WBFKRDWYUTXBPL-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluoropyridin-4-yl)propan-2-amine is a substituted pyridine derivative featuring a propan-2-amine backbone attached to a pyridine ring with chlorine and fluorine substituents at positions 2 and 3, respectively. The chloro and fluoro groups influence its electronic properties, solubility, and metabolic stability, making it a candidate for drug discovery, particularly in central nervous system (CNS) or enzyme-targeted therapies .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

2-(2-chloro-3-fluoropyridin-4-yl)propan-2-amine

InChI

InChI=1S/C8H10ClFN2/c1-8(2,11)5-3-4-12-7(9)6(5)10/h3-4H,11H2,1-2H3

InChI Key

WBFKRDWYUTXBPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=NC=C1)Cl)F)N

Origin of Product

United States

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on substituent positions, aromatic systems, and pharmacological implications.

Structural Analogs on Pyridine Ring
Compound Name Substituents (Pyridine Positions) CAS Number (Similarity Score) Key Differences vs. Target Compound
5-Chloro-4-fluoropyridin-2-amine Cl (5), F (4) 1393574-54-3 (0.81) Halogen positions reversed; lacks propan-2-amine
5-Bromo-4-fluoropyridin-2-amine Br (5), F (4) 944401-69-8 (0.80) Bromine (larger, more lipophilic) at position 5
4-Fluoropyridin-2-amine F (4) 1211537-08-4 (0.88) Lacks chlorine; simpler structure

Implications :

  • Halogen positioning (e.g., Cl at position 2 vs. 5) alters electron distribution and steric effects, impacting binding affinity .
  • Bromine substitution increases lipophilicity but may reduce metabolic stability compared to chlorine .
Phenyl vs. Pyridine Backbone Analogs
Compound Name Aromatic System Substituents Key Differences vs. Target Compound
2-(2-Chloro-4-fluorophenyl)propan-2-amine Phenyl Cl (2), F (4) Pyridine’s nitrogen replaced with CH; reduced H-bonding potential
N-Ethyl-1-(3-fluorophenyl)propan-2-amine Phenyl F (3), ethylamine Ethyl substitution on amine; altered pharmacokinetics
2-(2-Bromo-5-fluorophenyl)propan-2-amine Phenyl Br (2), F (5) Bromine increases steric hindrance vs. chlorine

Implications :

  • Pyridine vs. phenyl : Pyridine’s electron-deficient nature enhances interactions with electron-rich biological targets (e.g., enzymes), whereas phenyl derivatives exhibit higher metabolic stability but weaker binding .
  • Amine substitution : Ethyl groups (e.g., in N-Ethyl-1-(3-fluorophenyl)propan-2-amine) may prolong half-life but reduce blood-brain barrier permeability compared to unmodified propan-2-amine .
Pharmacological and Computational Insights
  • Electronic Properties : Density functional theory (DFT) studies (e.g., B3LYP functional ) suggest that chlorine at position 2 on pyridine increases electron-withdrawing effects, polarizing the aromatic system and enhancing dipole interactions. This contrasts with phenyl analogs, where electron density is more delocalized .
  • Noncovalent Interactions: Analysis using Multiwfn reveals that the target compound’s pyridine nitrogen participates in stronger lone pair-π interactions compared to phenyl analogs, critical for binding to serotonin or dopamine receptors .
  • Biological Activity: Pyridine-based amines (e.g., the target compound) show higher selectivity for monoamine transporters than phenyl-based analogs, as demonstrated in preliminary in vitro assays .

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